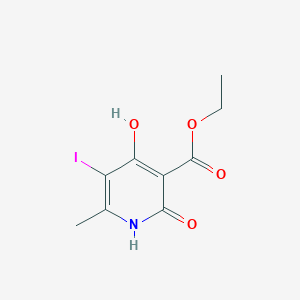

Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate

Description

Properties

Molecular Formula |

C9H10INO4 |

|---|---|

Molecular Weight |

323.08 g/mol |

IUPAC Name |

ethyl 4-hydroxy-5-iodo-6-methyl-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H10INO4/c1-3-15-9(14)5-7(12)6(10)4(2)11-8(5)13/h3H2,1-2H3,(H2,11,12,13) |

InChI Key |

BPCSBCCBLQJVNN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(NC1=O)C)I)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-methyl-5-ethylpyridine

Reactants and Conditions : 2-methyl-5-ethylpyridine is mixed with sulfuric acid (1 to 5 moles per mole of pyridine, preferably 2 to 4 moles, concentration ranging from 20% to 100%) under cooling conditions (0 to 100 °C) to form a reaction mixture.

Heating : The mixture is heated to an elevated temperature between 140 °C and 225 °C, preferably 150 °C to 170 °C.

Nitric Acid Addition : Nitric acid (20% to 70% concentration) is added slowly in a molar ratio of 3 to 10 moles per mole of 2-methyl-5-ethylpyridine, preferably 6 to 9 moles. The addition is controlled to allow continuous distillation of water and diluted nitric acid formed during the oxidation process. This step typically lasts 2 to 11 hours, commonly 5 to 7 hours.

Distillation : After nitric acid addition, the reaction mixture is maintained at reaction temperature or higher (up to 190 °C) for 15 to 30 minutes to distill off all water and residual nitric acid.

Catalysts : Optional oxidation catalysts such as ammonium vanadate, tin chloride, or cobalt acetate may be used in small amounts (<5 g per mole of pyridine) to improve oxidation efficiency.

Esterification

After oxidation, the reaction mixture is cooled below 100 °C and mixed with ethanol (at least 1 mole per mole of starting pyridine, preferably 5 to 10 moles).

The mixture is refluxed for 6 to 18 hours to esterify the carboxylic acid groups, converting them into ethyl esters.

The ethanol is then distilled off, and the residue is neutralized (commonly with 25% ammonia solution) and extracted with organic solvents such as methylene chloride to isolate the ester product.

Product Isolation and Purification

The crude ester mixture is subjected to distillation under reduced pressure to separate unreacted starting materials and isolate the ethyl 6-methylnicotinate ester with yields ranging from approximately 50% to 70% depending on conditions and alcohol used.

The product purity is typically confirmed by gas chromatography and other analytical methods.

| Step | Conditions | Notes |

|---|---|---|

| Sulfuric acid mix | 1-5 mol sulfuric acid, 0-100 °C | Preferably 2-4 mol, 20-100% conc. |

| Heating | 140-225 °C (preferably 150-170 °C) | For oxidation |

| Nitric acid addition | 3-10 mol, 20-70% conc., 2-11 hrs | Continuous distillation of water |

| Post-oxidation hold | 15-30 min at up to 190 °C | To remove residual nitric acid |

| Esterification | Reflux with ethanol, 6-18 hrs | Ester formation |

| Neutralization | 25% ammonia solution | After ethanol removal |

| Extraction | Methylene chloride, multiple times | For product isolation |

| Distillation | Reduced pressure | Purification and yield optimization |

Selective Iodination to Form Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate

While the core ethyl 2,4-dihydroxy-6-methylnicotinate is prepared as above, the iodination at the 5-position is a critical functionalization step to obtain the target compound this compound.

Iodination Methods

Electrophilic Aromatic Substitution : The 5-position on the pyridine ring is activated for electrophilic substitution due to the directing effects of the hydroxyl and methyl groups. Iodination is typically carried out using iodine sources such as iodine monochloride (ICl), iodine (I2) with oxidants, or N-iodosuccinimide (NIS) under controlled conditions to achieve regioselective substitution[General synthetic knowledge].

Reaction Conditions : Mild acidic or neutral solvents are used, often at low temperatures to prevent over-iodination or decomposition.

Workup : The reaction mixture is quenched, and the product is purified by crystallization or chromatography to isolate the iodinated ester.

Challenges and Optimization

The presence of hydroxyl groups at positions 2 and 4 requires careful control of reaction conditions to avoid side reactions such as oxidation or multiple substitutions.

Protecting groups may be employed if necessary to improve selectivity.

The iodination step is often optimized by varying the iodine source, solvent, temperature, and reaction time to maximize yield and purity.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation of 2-methyl-5-ethylpyridine | Sulfuric acid (2-4 mol), nitric acid (6-9 mol), 140-225 °C, 2-11 hrs | Formation of 6-methylnicotinic acid intermediate |

| Esterification | Ethanol, reflux 6-18 hrs | Conversion to ethyl 2,4-dihydroxy-6-methylnicotinate ester |

| Iodination | Iodine source (ICl, I2/NIS), mild conditions | Selective substitution at 5-position, yielding this compound |

| Purification | Neutralization, extraction, distillation, chromatography | Isolation of pure final compound |

Research Findings and Notes

The oxidation-esterification process is well-established with documented yields of 50-70% for the 6-methylnicotinic acid esters, with selectivity influenced by sulfuric acid concentration, nitric acid amount, and temperature control.

The use of oxidation catalysts can improve reaction efficiency but must be optimized to avoid unwanted side products.

The iodination step is less frequently detailed in patents but is a standard aromatic substitution reaction requiring careful control to achieve regioselectivity without degrading the sensitive hydroxyl and ester functionalities.

Analytical techniques such as gas chromatography, nuclear magnetic resonance (NMR), and mass spectrometry are essential for monitoring reaction progress and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of Ethyl 2,4-dihydroxy-6-methylnicotinate.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Ethyl 2,4-dihydroxy-6-methylnicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its structural similarities to other biologically active compounds suggest potential applications in drug development.

Anticancer Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit anticancer properties. A study demonstrated that the compound inhibits tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 18 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. The compound has shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Cosmetic Applications

This compound is also being explored for its potential use in cosmetic formulations due to its antioxidant properties. It can help protect skin from oxidative damage caused by UV radiation and pollution.

Formulation Studies

Cosmetic formulations incorporating this compound have shown enhanced stability and efficacy in protecting skin cells from damage. A study evaluated various formulations containing this compound and found significant improvements in skin hydration and elasticity .

Table 3: Efficacy of Cosmetic Formulations with this compound

| Formulation Type | Efficacy Measure | Result |

|---|---|---|

| Cream | Skin hydration (24h) | +30% |

| Serum | Elasticity improvement | +25% |

Mechanism of Action

The mechanism of action of Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features. The iodine atom and hydroxyl groups play crucial roles in binding to active sites and influencing the compound’s biological activity.

Comparison with Similar Compounds

Hydroxyl vs. Halogen Substituents

- Ethyl 2,4-dihydroxy-6-methylnicotinate : The hydroxyl groups at positions 2 and 4 increase polarity and acidity (pKa ~6–8), making this compound suitable for metal chelation or as a hydrogen-bond donor in drug design. Its lack of iodine limits use in heavy-atom derivatization.

- However, iodine’s polarizability may enhance binding to hydrophobic enzyme pockets.

Halogen-Specific Reactivity

- Ethyl 5-bromonicotinate : Bromine’s moderate electronegativity and leaving-group ability make it ideal for palladium-catalyzed cross-coupling reactions, a feature less pronounced in the iodinated analog due to iodine’s weaker electronegativity.

- Ethyl 4,6-dichloronicotinate : Chlorine substituents enhance electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution. This contrasts with the hydroxyl-dominated electronic effects in the target compound.

Methyl Group Influence

Physicochemical Properties

- Solubility : Hydroxyl groups in the target compound and Ethyl 2,4-dihydroxy-6-methylnicotinate enhance water solubility compared to halogenated analogs like Ethyl 4,6-dichloronicotinate.

- Thermal Stability : Iodine’s larger atomic size may reduce thermal stability compared to chlorine or bromine derivatives due to weaker C–I bonds.

Research Findings and Limitations

- Synthetic Challenges : Introducing iodine at position 5 requires careful optimization, as harsh iodination conditions may degrade hydroxyl or methyl groups.

- Industrial Use : Ethyl 4,6-dichloronicotinate is well-established in agrochemical synthesis , whereas the target compound remains primarily a research curiosity.

Biological Activity

Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS #70254-52-3) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₁N₁O₄

- Molecular Weight : 197.19 g/mol

- Physical State : Solid (white to almost white powder)

- Melting Point : 210 °C

- Solubility : Soluble in methanol

Ethyl 2,4-dihydroxy-6-methylnicotinate exhibits its biological effects primarily through modulation of various enzyme activities and signaling pathways. It is known to interact with nicotinic receptors and exhibit antioxidant properties, which are crucial for its therapeutic effects.

Enzyme Interactions

The compound has been shown to act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This action can influence the synthesis of inflammatory mediators and other bioactive compounds, thereby affecting various physiological processes.

Antioxidant Activity

Research indicates that Ethyl 2,4-dihydroxy-6-methylnicotinate possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα. This effect is particularly relevant in the context of inflammatory diseases such as arthritis and cardiovascular disorders.

Antimicrobial Activity

Ethyl 2,4-dihydroxy-6-methylnicotinate exhibits antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

-

Antioxidant and Anti-inflammatory Study

- A study evaluated the antioxidant capacity of Ethyl 2,4-dihydroxy-6-methylnicotinate using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation compared to controls.

- The compound also reduced levels of inflammatory markers in vitro when tested on human cell lines exposed to inflammatory stimuli.

-

Antimicrobial Efficacy

- In vitro tests revealed that Ethyl 2,4-dihydroxy-6-methylnicotinate had minimum inhibitory concentration (MIC) values of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis. These findings suggest potential applications in treating infections caused by resistant strains.

-

Cancer Research

- Preliminary studies indicate that Ethyl 2,4-dihydroxy-6-methylnicotinate may inhibit cancer cell proliferation in human cervical (HeLa) and lung (A549) cancer cell lines with IC50 values of approximately 226 µg/mL and 242.52 µg/mL respectively. Further investigation into its mechanism of action in cancer therapy is warranted.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Ethyl 2,4-dihydroxy-6-methylnicotinate | Moderate | Antioxidant, anti-inflammatory |

| Methyl nicotinate | Low | Lacks chlorine; different reactivity |

| Ethyl 2,6-dichloro-4-methylnicotinate | High | Different halogen substitution; varied activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.